molecular formula C12H9F2NO3 B11859062 3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- CAS No. 101830-83-5

3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo-

Cat. No.: B11859062
CAS No.: 101830-83-5
M. Wt: 253.20 g/mol
InChI Key: LGXRYBWQPBHJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- (CAS 98079-51-7), also known as the core structure of lomefloxacin hydrochloride, is a fluoroquinolone derivative with potent antibacterial activity. Its molecular formula is C₁₇H₁₉F₂N₃O₃, and it features a 1-ethyl group at the N1 position, fluorine atoms at C6 and C8, and a 3-carboxylic acid moiety critical for binding to bacterial DNA gyrase . It is synthesized via cyclization reactions involving ethyl acetoacetate and fluorinated aromatic intermediates, followed by functionalization of the piperazinyl side chain at C7 .

Lomefloxacin hydrochloride (the hydrochloride salt of this compound) is a broad-spectrum antibiotic used clinically for urinary tract infections and chronic bronchitis due to its enhanced pharmacokinetic properties, including water solubility and systemic absorption .

Properties

CAS No.

101830-83-5

Molecular Formula

C12H9F2NO3

Molecular Weight

253.20 g/mol

IUPAC Name

1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9F2NO3/c1-2-15-5-8(12(17)18)11(16)7-3-6(13)4-9(14)10(7)15/h3-5H,2H2,1H3,(H,17,18)

InChI Key

LGXRYBWQPBHJIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Carbonylation of 2,3-Dichloroquinoline

The reaction employs palladium chloride (PdCl₂) and triphenylphosphine (PPh₃) as catalysts in methanol under high carbon monoxide pressure (40 atm). For example, 2,3-dichloroquinoline reacts with CO at 160°C for 3 hours to yield 2,3-quinolinedicarboxylic acid dimethyl ester with a 90% conversion rate. Fluorinated analogs, such as 6,8-difluoro-2,3-dichloroquinoline, undergo similar conditions to introduce carboxyl groups at positions 2 and 3.

Key Conditions:

  • Catalyst: PdCl₂ (0.6 mol%) + PPh₃ (4 mol%)

  • Solvent: Methanol

  • Temperature: 160°C

  • Pressure: 40 atm CO

  • Yield: 85–92%

Hydrolysis to Dicarboxylic Acid

The diester intermediate is hydrolyzed using 10% NaOH in methanol under reflux, yielding 2,3-quinolinedicarboxylic acid . This step achieves near-quantitative conversion, with the pH adjusted to 2 using HCl to precipitate the product.

Selective Decarboxylation

The final step involves heating the dicarboxylic acid in anisole at 153°C for 4 hours, selectively removing the carboxyl group at position 2. This exothermic reaction requires careful temperature control to avoid side reactions, with yields exceeding 75%.

Gould-Jacobs Cyclization for Quinolone Core Formation

The 1,4-dihydro-4-oxoquinoline structure is classically synthesized via the Gould-Jacobs cyclization, a method adapted for fluorinated derivatives in patent EP0115049B1. This route constructs the quinolone core from fluorinated aniline precursors and β-keto esters.

Synthesis of Fluorinated Aniline Intermediate

Starting with 2,4-difluoroaniline , the ethyl group at position 1 is introduced via N-ethylation using ethyl iodide in dimethylformamide (DMF). The product, N-ethyl-2,4-difluoroaniline , serves as the cyclization substrate.

Cyclization with β-Keto Ester

Reaction with ethyl 3-ethoxy-2-butenoylacetate forms an enamine intermediate, which cyclizes under thermal conditions (150–180°C) to yield 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . Hydrolysis with NaOH produces the free carboxylic acid.

Optimized Parameters:

  • Temperature: 170°C

  • Solvent: Diphenyl ether

  • Yield: 68–72%

Direct Fluorination and Functionalization

Late-stage fluorination offers an alternative route, as demonstrated in patent US4459409A. A preformed quinoline-3-carboxylic acid derivative undergoes electrophilic fluorination using xenon difluoride (XeF₂) or halogen exchange with potassium fluoride (KF).

Halogen Exchange at Positions 6 and 8

A 6,8-dichloroquinoline precursor reacts with KF in dimethyl sulfoxide (DMSO) at 120°C, replacing chlorine with fluorine. This method achieves 60–65% conversion, with the remaining chloride impurities removed via recrystallization.

Oxidative Decarboxylation

In cases where methyl groups are present, oxidation with potassium permanganate (KMnO₄) in acidic media converts methyl to carboxyl groups. For example, 2-methyl-3-quinolinecarboxylate oxidizes to 2,3-quinolinedicarboxylic acid, followed by selective decarboxylation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Palladium CarbonylationCarbonylation, hydrolysis, decarboxylation75–85%High regioselectivity, scalableHigh-pressure equipment required
Gould-Jacobs CyclizationCyclization, hydrolysis68–72%Direct quinolone core formationLimited to specific aniline precursors
Halogen ExchangeFluorination, oxidation60–65%Late-stage fluorination flexibilityLow yield, byproduct formation

Chemical Reactions Analysis

3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its use as an antimicrobial agent . Research indicates that derivatives of quinolinecarboxylic acids exhibit potent antibacterial properties against a range of pathogens, including both gram-positive and gram-negative bacteria.

Key Findings:

  • Broad Spectrum Efficacy : Studies have shown that compounds like 1-ethyl-6,8-difluoro-1,4-dihydro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid demonstrate higher antimicrobial activities compared to traditional agents like nalidixic acid and piromidic acid, particularly against gram-negative bacteria .
  • Reduced Toxicity : The novel quinolinecarboxylic acid derivatives have been reported to have superior efficacy with reduced toxicity profiles, making them suitable for therapeutic use in humans .

Pharmaceutical Development

The pharmaceutical industry has recognized the potential of 3-quinolinecarboxylic acid derivatives in drug formulation. These compounds are being explored for their ability to treat various infections and diseases.

Case Studies:

  • Antibacterial Compositions : Various formulations containing 3-quinolinecarboxylic acid derivatives have been patented for their antibacterial properties. These formulations are designed to combat infections effectively while minimizing side effects .
  • Research on Bioavailability : Investigations into the bioavailability of these compounds when administered orally have indicated that modifications can enhance their absorption and effectiveness in treating infections .

Synthetic Chemistry

In synthetic chemistry, 3-quinolinecarboxylic acids serve as valuable intermediates for creating more complex molecules. Their unique structural features allow chemists to modify them for various applications.

Synthesis Techniques:

  • Recrystallization Methods : The synthesis of these compounds often involves recrystallization from organic solvents to purify the final products, which is critical for ensuring the quality and efficacy of pharmaceutical agents .
  • Functional Group Modifications : Researchers are actively exploring modifications to the functional groups attached to the quinoline core, aiming to optimize their biological activity and reduce potential side effects .

Data Table: Comparison of Antimicrobial Activities

Compound NameStructureAntimicrobial SpectrumToxicity Level
1-Ethyl-6,8-difluoro-1,4-dihydro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acidStructureBroad (gram-positive & gram-negative)Low
1-Ethyl-6-fluoro-1,4-dihydro-7-(piperazinyl)-4-oxoquinolineStructureModerate (primarily gram-negative)Moderate
Nalidixic AcidStructureNarrow (gram-negative)High

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

Structural Comparison

The structural features of fluoroquinolones significantly influence their antibacterial activity and pharmacokinetics. Below is a comparison with key analogues:

Compound N1 Substituent C6/C8 Substituents C7 Side Chain Key Functional Groups
Target Compound (Lomefloxacin) Ethyl 6,8-difluoro 3-methylpiperazinyl 3-carboxylic acid, 4-oxo
Ciprofloxacin Cyclopropyl 6-fluoro Piperazinyl 3-carboxylic acid, 1,4-dihydro-4-oxo
Enrofloxacin Cyclopropyl 6-fluoro 4-ethylpiperazinyl 3-carboxylic acid, 4-oxo
PD 124,816 (Experimental) Cyclopropyl 6,8-difluoro 3-aminopyrrolidinyl 5-amino, 3-carboxylic acid

Key Observations :

  • Fluorination: The 6,8-difluoro configuration in lomefloxacin broadens Gram-negative activity compared to mono-fluoro analogues (e.g., enrofloxacin) .
  • C7 Side Chain : The 3-methylpiperazinyl group in lomefloxacin balances solubility and bacterial target affinity, while pyrrolidinyl or ethylpiperazinyl groups in other compounds modulate potency and resistance profiles .

Example :

  • Lomefloxacin : Synthesized from 2-nitro-3,4,5,6-tetrafluorobenzoic acid via sequential substitution with ethylamine and 3-methylpiperazine .
  • PD 124,816: Features a 5-amino group introduced via nitration and reduction, enhancing DNA gyrase inhibition by 2–16× compared to non-amino analogues .

Antibacterial Activity

Comparative MIC (Minimum Inhibitory Concentration) data against common pathogens:

Compound E. coli (μg/mL) S. aureus (μg/mL) P. aeruginosa (μg/mL)
Lomefloxacin 0.06 0.25 1.0
Ciprofloxacin 0.03 0.12 0.5
Enrofloxacin 0.12 0.5 2.0
PD 124,816 0.015 0.06 0.25

Findings :

  • The 6,8-difluoro substitution in lomefloxacin improves activity against P. aeruginosa compared to enrofloxacin (6-fluoro only) but is less potent than ciprofloxacin due to the ethyl group’s steric effects .
  • The 5-amino group in PD 124,816 drastically enhances potency by strengthening interactions with DNA gyrase .

Physicochemical Properties

Property Lomefloxacin Ciprofloxacin PD 124,816
Molecular Weight 387.81 (HCl salt) 367.80 373.35
Solubility (H₂O) High Moderate Low
LogP 1.5 1.3 0.8
Crystal Structure Monoclinic system Orthorhombic Not reported

Notes:

  • Lomefloxacin’s hydrochloride salt improves aqueous solubility, critical for intravenous formulations .
  • Lower LogP of PD 124,816 (due to the 5-amino group) correlates with reduced CNS toxicity but limits oral bioavailability .

Biological Activity

3-Quinolinecarboxylic acid, 1-ethyl-6,8-difluoro-1,4-dihydro-4-oxo- (often referred to as difluoroquinoline), is a compound with significant biological activity, particularly in the realm of antimicrobial properties. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C13H12F2N2O3\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_3

Molecular Weight: 253.20 g/mol .

Antimicrobial Activity

Difluoroquinoline derivatives have been shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the comparative efficacy of difluoroquinoline against standard antimicrobial agents:

CompoundActivity SpectrumPotency (MIC in µg/mL)Reference
3-Quinolinecarboxylic acidBroad-spectrum8 - 32
Nalidixic AcidPrimarily Gram-negative16 - 64
Piromidic AcidLimited Gram-positive efficacy32 - 128
Pipemidic AcidLimited Gram-positive efficacy32 - 128

The mechanism through which difluoroquinoline exerts its antimicrobial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling and ultimately results in bacterial cell death.

Case Studies

Several studies have highlighted the efficacy of difluoroquinoline derivatives in clinical settings:

  • Study on Urinary Tract Infections (UTIs):
    • Objective: Evaluate the effectiveness against UTI pathogens.
    • Findings: Difluoroquinoline showed a higher success rate in treating UTIs compared to traditional antibiotics like nalidixic acid. The compound demonstrated a lower recurrence rate in patients post-treatment .
  • In Vitro Studies:
    • Objective: Assess antimicrobial activity against a panel of clinical isolates.
    • Results: The compound exhibited MIC values lower than those of conventional treatments for both E. coli and Staphylococcus aureus strains, indicating superior potency .
  • Toxicity Assessment:
    • Objective: Determine cytotoxic effects on human cell lines.
    • Findings: The compound displayed low cytotoxicity with an IC50 value significantly higher than its MIC values, suggesting a favorable therapeutic index .

Pharmacokinetics

Despite its potent activity, difluoroquinoline has been noted for its poor oral bioavailability. Studies indicate that modifications to the compound's structure may enhance absorption and efficacy when administered orally .

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid derivatives, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization and hydrolysis steps. For example, ethyl ester intermediates (e.g., ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-3-quinolinecarboxylate) are hydrolyzed under acidic conditions. A representative protocol includes:

  • Refluxing the ester intermediate with concentrated sulfuric acid and acetic acid in water for 1.5 hours.
  • Precipitation by pouring the reaction mixture into ice-water, followed by filtration and drying .
    Optimization Tips:
  • Adjust reflux time to balance yield and purity (e.g., 1.5 hours for >80% yield).
  • Use elemental analysis to verify purity (e.g., C: 60.23%, H: 3.97%, N: 5.02%) .

Q. Which spectroscopic and analytical methods are employed to confirm the structure and purity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the 4-oxo group) .
  • Non-aqueous Potentiometric Titration : Determines purity using 0.1 M perchloric acid in anhydrous acetic acid .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., carboxylic acid dimers linked via O–H⋯O interactions) .
  • Elemental Analysis : Validates stoichiometry (see Table 1) .

Q. What initial in vitro antibacterial activity profiles have been reported for this compound?

Methodological Answer:

  • Gram-positive vs. Gram-negative Activity : Derivatives like 1-ethyl-6-fluoro-7-piperazinyl-4-oxo-3-quinolinecarboxylic acid (Compound 34) show broad-spectrum activity, outperforming oxolinic acid. Testing involves minimum inhibitory concentration (MIC) assays against standardized bacterial strains .
  • Key Finding : Fluorine at position 6 enhances DNA gyrase inhibition, while the piperazinyl group at position 7 improves cellular uptake .

Advanced Research Questions

Q. How do structural modifications at the 7-position (e.g., piperazinyl vs. amino groups) influence antibacterial potency and spectrum?

Methodological Answer:

  • Piperazinyl Substitution : Enhances activity against Gram-negative bacteria (e.g., E. coli) by improving solubility and membrane permeability. For example, 7-(1-piperazinyl) derivatives show MIC values 4–8x lower than amino-substituted analogs .
  • Amino Group Substitution : Favors Gram-positive activity but reduces solubility. Strategies include introducing hydrophilic groups (e.g., 3-aminopyrrolidine) to balance potency and pharmacokinetics .

Q. What strategies address discrepancies in biological activity data between similar derivatives?

Methodological Answer:

  • Control for Stereochemistry : Use chiral HPLC or X-ray crystallography to resolve racemic mixtures, as stereoisomers (e.g., cis vs. trans) may exhibit varying activities .
  • Standardize Assay Conditions : Variations in bacterial strain virulence or culture media (e.g., cation-adjusted Mueller-Hinton broth) can skew MIC results. Follow CLSI guidelines for reproducibility .

Q. How do crystallographic studies inform the design of more stable derivatives?

Methodological Answer:

  • Hydrogen-Bonding Networks : Crystal structures (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) reveal intermolecular O–H⋯O dimers, guiding the design of analogs with improved thermal stability .
  • Conformational Analysis : Substituents like the cyclopropyl group at position 1 reduce steric hindrance, favoring planar quinoline rings for better DNA gyrase binding .

Q. What is the role of fluorine atoms at positions 6 and 8 in enhancing pharmacokinetic properties?

Methodological Answer:

  • Fluorine at Position 6 : Increases lipophilicity and DNA gyrase affinity by forming halogen bonds with enzyme residues .
  • Fluorine at Position 8 : Reduces metabolic degradation (e.g., cytochrome P450 oxidation) by sterically blocking reactive sites, improving plasma half-life .

Q. How to optimize the hydrolysis of ester intermediates to carboxylic acids during synthesis?

Methodological Answer:

  • Acid Selection : Use concentrated H₂SO₄ in acetic acid/water (1:8 v/v) for efficient ester cleavage without side reactions .
  • Workup : Quench with ice-water to precipitate the product, achieving >95% purity after filtration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.